molecular formula C6H11ClF3NO B1459521 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride CAS No. 1848952-59-9

2-Methyl-2-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B1459521
CAS No.: 1848952-59-9
M. Wt: 205.6 g/mol
InChI Key: GIKOZPKCDVLASB-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Classification

2-Methyl-2-(trifluoromethyl)morpholine hydrochloride is a substituted morpholine derivative characterized by a six-membered ring containing oxygen and nitrogen atoms. Its chemical identifiers include:

Property Value/Description
CAS Number 1848952-59-9
Molecular Formula C6H11ClF3NO
Molecular Weight 205.61 g/mol
InChI InChI=1S/C6H10F3NO.ClH/c1-5(6(7,8)9)4-10-2-3-11-5;/h10H,2-4H2,1H3;1H
SMILES CC1(CNCCO1)C(F)(F)F.Cl
Classification Morpholine derivative with trifluoromethyl and methyl substituents

The compound belongs to the morpholine family, a class of saturated heterocyclic amines with a tetrahydropyran-like structure containing oxygen and nitrogen . Its substituents—a trifluoromethyl group and a methyl group—attach to the nitrogen atom, distinguishing it from simpler morpholines like morpholine itself (C4H9NO) .

Historical Context in Organofluorine Chemistry

The synthesis and application of fluorinated compounds trace back to the 19th century. Key milestones include:

  • Early Synthesis (1835) : Dumas and Péligot first synthesized methyl fluoride (CH3F) via the reaction of dimethyl sulfate with potassium fluoride, laying the groundwork for organofluorine chemistry .
  • Trifluoromethylation Advances (1892) : Frédéric Swarts pioneered methods to introduce trifluoromethyl groups using antimony trifluoride, enabling the synthesis of compounds like benzotrifluoride .
  • Modern Catalytic Methods (1968) : The McLoughlin-Thrower reaction revolutionized trifluoromethylation by coupling iodofluoroalkanes with aromatic substrates using copper catalysts .
  • Pharmaceutical Applications (1920s Onward) : Trifluoromethyl groups became critical in drug design due to their lipophilicity and metabolic stability, as seen in compounds like fluoxetine and celecoxib .

These advancements contextualize the importance of 2-methyl-2-(trifluoromethyl)morpholine hydrochloride as a modern derivative with tailored fluorine content for enhanced bioactivity .

Position in the Morpholine Derivative Family

Morpholine derivatives are classified by substituents on the heterocyclic ring. 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride occupies a unique position due to:

Feature Description
Ring Structure Six-membered saturated ring with oxygen and secondary amine
Substituents Methyl and trifluoromethyl groups on the nitrogen atom
Comparison to Others Distinguished from 2-methyl-5-(trifluoromethyl)morpholine (CID 73994596) by substituent positioning

The trifluoromethyl group enhances electrophilicity and lipophilicity , which are critical for interactions with biological targets. For example, in nucleoside analogues synthesized via oxidative ring cleavage and reductive amination, such substituents improve binding affinity to enzymes .

Significance in Chemical Research

2-Methyl-2-(trifluoromethyl)morpholine hydrochloride serves as a building block in synthetic chemistry and drug development:

  • Medicinal Chemistry :

    • Nucleoside Analogues : Used in the synthesis of morpholino-based nucleosides with antiviral or anticancer potential. For instance, oxidative ring cleavage of uridine derivatives followed by cyclization with fluorinated amines yields bioactive compounds .
    • Enzyme Inhibition : The trifluoromethyl group mimics natural ligands, enabling the design of enzyme inhibitors with improved selectivity .
  • Materials Science :

    • Fluorinated Polymers : The compound’s fluorine content contributes to hydrophobic coatings and high-performance materials .
  • Synthetic Methodology :

    • Fluorination Reagents : Acts as a precursor in desulfurization-fluorination reactions using diethylaminosulfur trifluoride (DAST) .
Application Area Key Contribution
Drug Discovery Synthesis of nucleoside analogues with antiviral/anticancer activity
Polymer Chemistry Hydrophobicity enhancement in fluorinated materials
Catalytic Reactions Participation in C–F bond formation via reductive amination

Properties

IUPAC Name

2-methyl-2-(trifluoromethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c1-5(6(7,8)9)4-10-2-3-11-5;/h10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKOZPKCDVLASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848952-59-9
Record name 2-methyl-2-(trifluoromethyl)morpholine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The typical synthesis of 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride involves the formation of the morpholine ring substituted with a trifluoromethyl group, followed by conversion to the hydrochloride salt.

Key Steps:

  • Trifluoromethylation of Morpholine Core:
    The introduction of the trifluoromethyl group is commonly achieved by reacting morpholine or its precursors with trifluoromethylating agents such as trifluoromethyl iodide (CF3I). A base such as potassium carbonate (K2CO3) is used to facilitate nucleophilic substitution. The reaction is typically conducted in polar aprotic solvents like acetonitrile at elevated temperatures (e.g., 60°C) to promote the formation of the trifluoromethyl-substituted morpholine.

  • Morpholine Ring Formation:
    In some protocols, the morpholine ring is constructed by reacting diethanolamine with halogenated trifluoromethyl precursors (e.g., 1,1,1-trifluoro-2-chloroethane) under basic conditions such as potassium hydroxide (KOH). This step forms the trifluoromethyl-substituted morpholine core.

  • Esterification (Optional Intermediate Step):
    Some synthetic routes include an esterification step where intermediates are treated with methyl chloroacetate in dichloromethane (DCM) at low temperatures (0–25°C) to introduce ester functionalities, which can later be converted to the desired amine.

  • Hydrochloride Salt Formation:
    The free base form of 2-Methyl-2-(trifluoromethyl)morpholine is reacted with concentrated hydrochloric acid in anhydrous ether to form the hydrochloride salt, which improves stability and facilitates handling.

Critical Reaction Variables:

Variable Optimal Condition Notes
Catalyst Tetrabutylammonium iodide (TBAI) Enhances SN2 substitution efficiency
Solvent Acetonitrile, DMF (polar aprotic solvents) Increases nucleophilicity and reaction rate
Temperature 60°C for 3 hours Balances reaction rate and side reactions
Base Potassium carbonate (K2CO3), KOH Neutralizes acid byproducts, promotes substitution

Industrial Production Methods

Industrial-scale synthesis of 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride typically adapts the laboratory synthetic routes with process optimizations for yield, purity, and safety:

  • Continuous Flow Reactors:
    Use of continuous flow technology allows precise control over reaction parameters, improves heat and mass transfer, and enhances reproducibility and scalability.

  • Advanced Purification Techniques:
    Chromatographic methods and crystallization steps are optimized to achieve product purity exceeding 95%.

  • Process Optimization:
    Reaction times, temperatures, and reagent stoichiometries are finely tuned to minimize by-products and maximize yield.

Reaction Analysis and Mechanistic Insights

The trifluoromethyl group (CF3) exerts strong electron-withdrawing effects, which influence the chemical reactivity of the compound:

  • Nucleophilic Substitution:
    The CF3 group increases electrophilicity of adjacent carbons, facilitating nucleophilic attack during substitution reactions. However, steric hindrance from the bulky CF3 group can slow reaction rates, requiring elevated temperatures or phase-transfer catalysts such as TBAI.

  • Oxidation and Reduction Reactions:
    The compound can undergo oxidation with agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form oxides, and reduction with lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Data Table: Summary of Preparation Parameters

Preparation Step Reagents/Conditions Purpose/Outcome
Morpholine Ring Formation Diethanolamine + 1,1,1-trifluoro-2-chloroethane + KOH Formation of trifluoromethyl-substituted morpholine core
Trifluoromethylation Morpholine + CF3I + K2CO3 + Acetonitrile, 60°C Introduction of trifluoromethyl group via nucleophilic substitution
Esterification (optional) Methyl chloroacetate + DCM, 0–25°C Introduction of ester group for intermediate modification
Hydrochloride Salt Formation Concentrated HCl + Anhydrous ether Conversion to stable hydrochloride salt
Catalyst Tetrabutylammonium iodide (TBAI) Enhances substitution efficiency
Purification Chromatography, crystallization Achieves >95% purity

Research Findings and Optimization Insights

  • Yield and Purity:
    The use of polar aprotic solvents and phase-transfer catalysts significantly improves the nucleophilic substitution step, increasing yield and reducing side products.

  • Temperature Control:
    Maintaining reaction temperatures around 60°C balances reaction kinetics and minimizes decomposition or side reactions.

  • Industrial Scale-Up:
    Continuous flow reactors provide superior control over reaction parameters compared to batch processes, leading to consistent product quality.

  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (LC-MS) are essential for verifying the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trifluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-Methyl-2-(trifluoromethyl)morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of 2-methyl-2-(trifluoromethyl)morpholine hydrochloride with analogous compounds:

Compound Name Substituents Molecular Formula MW CAS No. Key Differences
2-Methyl-2-(trifluoromethyl)morpholine hydrochloride Methyl, trifluoromethyl (C2 position) C₆H₁₁ClF₃NO 217.61 1848952-59-9 Baseline compound; balanced lipophilicity/steric effects.
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride Ethyl, trifluoromethyl (C2 position) C₇H₁₃ClF₃NO 219.63 2044870-93-9 Longer alkyl chain may increase lipophilicity and metabolic resistance .
(2S)-2-(Trifluoromethyl)morpholine hydrochloride Trifluoromethyl (C2 position; S-config) C₅H₉ClF₃NO 191.58 1394909-69-3 Chiral center; lacks methyl group, reducing steric bulk .
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride Trifluoromethylphenyl (aromatic substituent) C₁₁H₁₃ClF₃NO 267.68 31599-68-5 Aromatic substitution introduces π-π stacking potential but lowers solubility .
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride Trifluoroethyl (C2 position) C₆H₁₁ClF₃NO 205.61 2031259-08-0 Trifluoroethyl group increases electronegativity, altering electronic properties .

Biological Activity

2-Methyl-2-(trifluoromethyl)morpholine hydrochloride, a derivative of morpholine, has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

Molecular Formula : C8H10ClF3N
Molecular Weight : 201.62 g/mol
IUPAC Name : 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.

The biological activity of 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in critical metabolic pathways. The trifluoromethyl group increases binding affinity to target sites on enzymes.
  • Cellular Interaction : Its lipophilic nature facilitates easy penetration through cell membranes, allowing interactions with intracellular targets.
  • Reactive Intermediate Formation : The presence of fluorine atoms can lead to the formation of reactive intermediates that may exert cytotoxic effects on cancer cells .

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. Studies have shown that 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride demonstrates significant antibacterial effects against various strains of bacteria, including multidrug-resistant (MDR) strains. Its mechanism involves dual inhibition of bacterial topoisomerases, which are essential for DNA replication .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation by disrupting cellular pathways related to apoptosis and cell cycle regulation. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's anticancer properties by increasing its potency against specific oncogenic pathways .

Neuroprotective Effects

Emerging evidence suggests that fluorinated compounds can have neuroprotective effects. For instance, similar compounds have been studied for their ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. This inhibition could potentially reduce amyloid plaque formation, positioning the compound as a candidate for further investigation in neurodegenerative disease therapies.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values indicating potent efficacy.
Study 2 Investigated the anticancer properties, revealing inhibition of cell growth in various cancer cell lines.
Study 3 Explored neuroprotective effects through BACE1 inhibition, suggesting potential applications in Alzheimer's treatment.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves four key steps (adapted from protocols for structurally similar compounds):

Morpholine Ring Formation : Reacting diethanolamine with halogenated precursors (e.g., 1,1,1-trifluoro-2-chloroethane) under basic conditions (e.g., KOH) to form the trifluoromethyl-substituted morpholine core .

Esterification : Treating intermediates with methyl chloroacetate in dichloromethane (DCM) at 0–25°C to introduce the ester moiety.

Hydrochloride Salt Formation : Reacting the free base with concentrated HCl in anhydrous ether .
Critical Variables :

  • Catalysts : Use of tetrabutylammonium iodide (TBAI) improves reaction efficiency in SN2 substitutions .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature : Controlled heating (e.g., 60°C for 3 hours) minimizes side reactions .
    Yield Optimization : Industrial-scale production employs continuous flow reactors for consistent purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Resolves structural features (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and confirms stereochemistry .
    • ¹⁹F NMR : Quantifies trifluoromethyl integration and detects fluorinated impurities .
  • High-Performance Liquid Chromatography (HPLC) :
    • Retention Time : Standardized conditions (e.g., C-18 column, water/acetonitrile gradient) yield retention times ~1.26–1.32 minutes, correlating with purity .
  • Mass Spectrometry (LCMS) :
    • m/z [M+H]+ : Confirms molecular weight (e.g., m/z 219.63 for C7H13ClF3NO) .
  • X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

Methodological Answer: The CF₃ group exerts strong electron-withdrawing effects, altering reactivity:

  • Enhanced Electrophilicity : Increases susceptibility to nucleophilic attack at adjacent carbons (e.g., SN2 displacement at the morpholine ring) .
  • Steric Effects : The bulky CF₃ group slows reactions in sterically congested environments, requiring higher temperatures (e.g., 60°C vs. 25°C for non-fluorinated analogs) .
    Case Study :
  • Substitution with 4-(2-Chloroethyl)morpholine Hydrochloride : CF₃-containing derivatives show 20% lower reaction rates than methyl analogs due to steric hindrance, resolved using TBAI as a phase-transfer catalyst .

Q. What strategies can resolve contradictions in reported biological activities of 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride across different studies?

Methodological Answer: Discrepancies often arise from assay variability. Key mitigation strategies include:

  • Standardized Assays : Use uniform protocols (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
  • Control Experiments : Compare against structurally similar compounds (e.g., non-fluorinated morpholines) to isolate CF₃-specific effects .
  • Molecular Docking : Predict binding affinities to targets (e.g., dopamine receptors) to explain divergent in vivo vs. in vitro results .
    Example :
  • Antioxidant Activity : Conflicting IC₅₀ values (10–50 µM) were resolved by standardizing DPPH radical scavenging assay conditions (e.g., solvent: ethanol, incubation time: 30 minutes) .

Q. How can researchers assess the compound’s metabolic stability and potential for drug development?

Methodological Answer:

  • In Vitro Metabolic Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life (t½) via LCMS. CF₃ groups often enhance metabolic resistance (t½ > 2 hours) .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .
  • In Silico Tools :
    • ADMET Prediction : Software like SwissADME predicts high gastrointestinal absorption (LogP ~2.5) but potential blood-brain barrier penetration .

Q. What are the safety protocols for handling 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., hydrochloride salt formation) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
    Note : Safety data sheets (SDS) are often unavailable; request from suppliers (e.g., American Elements) for compound-specific hazards .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-2-(trifluoromethyl)morpholine hydrochloride
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2-Methyl-2-(trifluoromethyl)morpholine hydrochloride

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